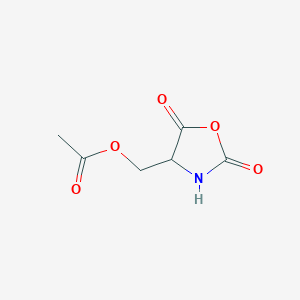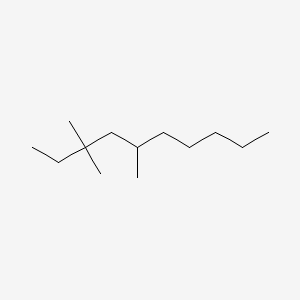
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a phenoxyphenyl ring with tert-butyl and diisopropyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-NCS} \rightarrow \text{R-NH-C(=S)-NHR’} ]
In this case, the specific reactants would be tert-butylamine and 3,5-diisopropyl-4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvent, temperature, and reaction time may be optimized to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: The phenoxyphenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butyl)-3-(4-phenoxyphenyl)thiourea
- 1-(tert-Butyl)-3-(3,5-diisopropylphenyl)thiourea
- 1-(tert-Butyl)-3-(4-isopropylphenyl)thiourea
Uniqueness
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is unique due to the presence of both tert-butyl and diisopropyl groups, which can influence its chemical reactivity and biological activity. The phenoxyphenyl ring adds further complexity, potentially enhancing its interactions with various targets.
Propriétés
Formule moléculaire |
C23H32N2OS |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
1-tert-butyl-3-[4-phenoxy-3,5-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-17(24-22(27)25-23(5,6)7)14-20(16(3)4)21(19)26-18-11-9-8-10-12-18/h8-16H,1-7H3,(H2,24,25,27) |
Clé InChI |
NGBFJHAKKWGOBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1OC2=CC=CC=C2)C(C)C)NC(=S)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
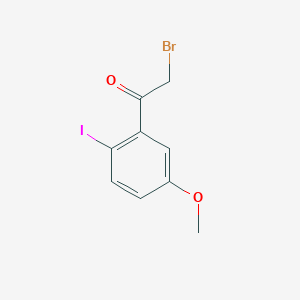
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)

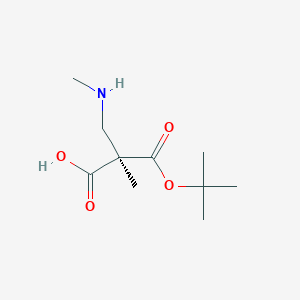
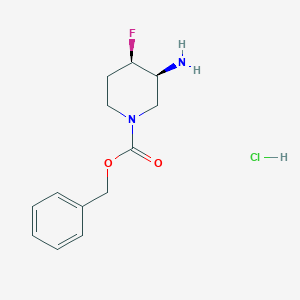


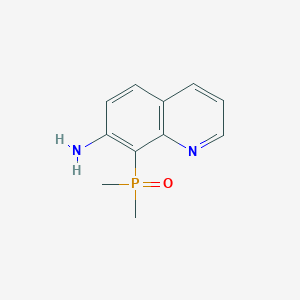
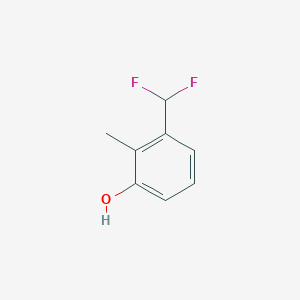

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
